molecular formula C22H33NO3 B2570890 (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide

(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide

Cat. No.: B2570890
M. Wt: 359.5 g/mol
InChI Key: LAHLFCSEHHJQRN-AQASXUMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide , also known as WOBE437 , is the endocannabinoid system . This system is composed of endocannabinoids, which are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors, and cannabinoid receptor proteins that are expressed throughout the vertebrate central nervous system and peripheral nervous system .

Mode of Action

WOBE437 acts as a potent and selective endocannabinoid reuptake inhibitor . It inhibits the reuptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two key endocannabinoids in the endocannabinoid system . By inhibiting their reuptake, WOBE437 increases the levels of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling .

Biochemical Pathways

The action of WOBE437 affects the biochemical pathways of the endocannabinoid system . By increasing the levels of AEA and 2-AG, it enhances the signaling of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Pharmacokinetics

WOBE437 exhibits good oral bioavailability . After oral administration, it reaches maximum concentrations in the plasma and brain within 20 minutes . It is cleared from the brain after approximately 180 minutes . These pharmacokinetic properties contribute to the bioavailability of WOBE437 and its ability to exert its effects on the endocannabinoid system .

Result of Action

The action of WOBE437 results in enhanced signaling of the endocannabinoid system . This can lead to various molecular and cellular effects, depending on the specific physiological processes that the endocannabinoid system is involved in . For example, in animal models of acute and chronic pain/inflammation, WOBE437 has been shown to exert analgesic effects .

Action Environment

The action, efficacy, and stability of WOBE437 can be influenced by various environmental factors . For instance, the presence of other substances that affect the endocannabinoid system can potentially modulate the effects of WOBE437 . Furthermore, physiological conditions such as the state of the endocannabinoid system can also impact the action of WOBE437 .

Preparation Methods

The synthesis of WOBE437 involves several steps, including the preparation of microsomes and the use of cofactor NADPH solution. The compound is incubated with these reagents in 96-well plates at 37°C .

Properties

IUPAC Name

(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHLFCSEHHJQRN-AQASXUMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide
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(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide
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(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide
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(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide
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(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide
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(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide
Customer
Q & A

Q1: What is the primary mechanism of action of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide (WOBE437)?

A1: WOBE437 acts as a selective endocannabinoid reuptake inhibitor (SERI) [, , , ]. This means it prevents the cellular reuptake of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to increased levels of these signaling lipids in the synaptic cleft.

Q2: What are the downstream effects of WOBE437's inhibition of endocannabinoid reuptake?

A2: By increasing AEA and 2-AG levels, WOBE437 indirectly enhances their activity at cannabinoid receptors. This has been shown to produce various therapeutic effects in animal models, including:

  • Analgesia (pain relief): WOBE437 demonstrated analgesic effects in acute pain models through CB1 receptor activation [] and in chronic pain models involving CB1, CB2, and PPARγ receptors [].
  • Anti-inflammatory effects: WOBE437 attenuated inflammation in a model of chronic inflammation, suggesting potential for treating inflammatory conditions [, ].
  • Anxiolytic effects: WOBE437 exhibited anxiolytic effects, highlighting its potential for managing anxiety disorders [].
  • Reduced disease progression in a mouse model of multiple sclerosis: WOBE437 significantly reduced disease severity and promoted recovery in an experimental autoimmune encephalomyelitis model, potentially via CB1 and CB2 receptor-dependent mechanisms [].

Q3: How does the structure of WOBE437 influence its activity?

A3: Modifications to both the dodecadienoyl domain and the dimethoxyphenylethyl head group of WOBE437 have been explored to understand structure-activity relationships []. While no synthesized analog surpassed the potency of WOBE437, these studies revealed key structural elements for potent inhibition of anandamide uptake. For instance, replacing either methoxy substituent in the head group with a bulkier alkoxy group significantly impacted activity [].

Q4: What are the pharmacokinetic properties of WOBE437?

A4: Studies demonstrate that WOBE437 is orally bioavailable, reaching peak concentrations in plasma and brain within a short timeframe []. This makes it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to be cleared from the brain after approximately 180 minutes [].

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